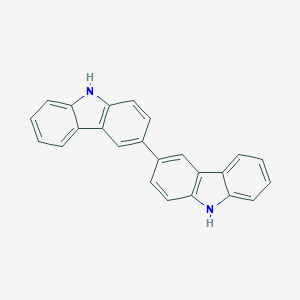

9H,9'H-3,3'-Bicarbazole

Descripción general

Descripción

9H,9’H-3,3’-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound . It has a molecular weight of 332.4 . It is mainly used as an intermediate for synthetic materials .

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo [1,1′-biphenyl]-2-amines under mild and “transition-metal-free” conditions. Another method includes the one-pot synthesis of (E)-9- (2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles.Molecular Structure Analysis

The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features. The molecular constructions based on the 3- (phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state.Chemical Reactions Analysis

9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites. The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation.Physical And Chemical Properties Analysis

9H,9’H-3,3’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C . It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3 .Aplicaciones Científicas De Investigación

Catalysts and Ligands

“9H,9’H-3,3’-Bicarbazole” can be used as a catalyst and ligand in various chemical reactions . It can facilitate a wide range of organic synthesis reactions, enhancing the efficiency and selectivity of these reactions .

Photocatalysts

This compound can also serve as a photocatalyst . Photocatalysts are substances that absorb light and use the energy to drive chemical reactions. They are widely used in fields such as environmental remediation and solar energy conversion.

Material Science

In the field of material science, “9H,9’H-3,3’-Bicarbazole” is used as a heterocyclic building block . It can be used to construct complex structures with desirable properties for various applications.

Electronic Materials

“9H,9’H-3,3’-Bicarbazole” is used in the production of electronic materials . It is particularly useful in the manufacture of small molecule semiconductors and organic light-emitting diode (OLED) materials .

Organic Light-Emitting Diodes (OLEDs)

This compound has significant applications in organic electroluminescent elements, particularly in phosphorescent organic EL devices . It exhibits excellent hole transport capabilities and is suitable as a phosphorescence host material in OLEDs .

Solution-Processed Phosphorescent OLEDs

“9H,9’H-3,3’-Bicarbazole” is used in the production of solution-processed phosphorescent OLEDs . These OLEDs are attractive due to their low-cost, large area displays, and lighting features .

Synthesis of Electronic Materials

“9H,9’H-3,3’-Bicarbazole” is an intermediate in the synthesis of various electronic materials . It is used in the production of OLED display screens and other OLED series such as Thiophene series, Fluorene series, Boronic Acid series, and so on .

Industrial Production

Due to its high yield and simplicity in post-processing, “9H,9’H-3,3’-Bicarbazole” is suitable for industrial production . It is synthesized through a meticulous multi-step process .

Mecanismo De Acción

Target of Action

9H,9’H-3,3’-Bicarbazole is primarily used in the field of optoelectronics . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Mode of Action

The compound’s mode of action is based on its ability to donate electrons, thereby creating exciplexes. These exciplexes are formed due to the interaction between the electron-rich 9H,9’H-3,3’-Bicarbazole and an electron-deficient compound . The formation of these exciplexes is crucial for the operation of OLED devices.

Biochemical Pathways

The formation of these exciplexes involves the transfer of electrons, which is a fundamental process in many biochemical pathways .

Result of Action

The primary result of the action of 9H,9’H-3,3’-Bicarbazole is the creation of exciplexes. These exciplexes are crucial for the operation of OLED devices, contributing to their ability to emit light .

Action Environment

The action of 9H,9’H-3,3’-Bicarbazole can be influenced by various environmental factors. For instance, the efficiency of exciplex formation can be affected by the presence of other compounds, temperature, and the specific conditions within an OLED device . Proper storage and handling of the compound are also important to maintain its stability and prevent any potential hazards .

Safety and Hazards

The safety information for 9H,9’H-3,3’-Bicarbazole includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Direcciones Futuras

9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This suggests that it has potential for further development in the field of organic optoelectronics.

Propiedades

IUPAC Name |

3-(9H-carbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMOFXXLEABBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499226 | |

| Record name | 9H,9'H-3,3'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1984-49-2 | |

| Record name | 9H,9'H-3,3'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

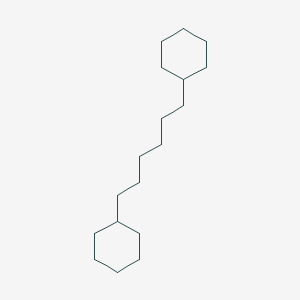

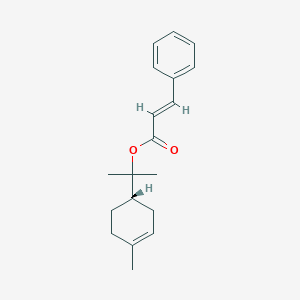

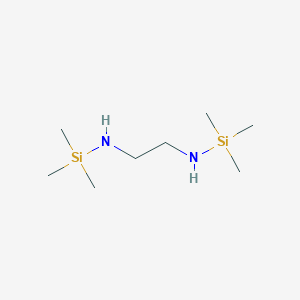

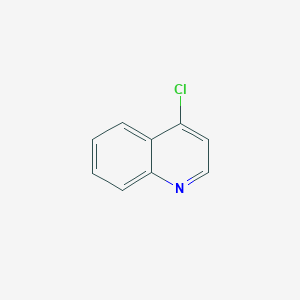

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

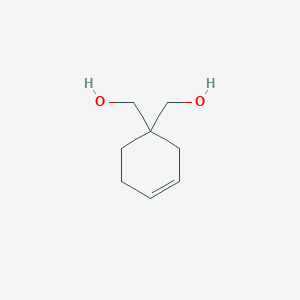

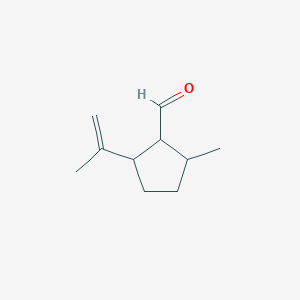

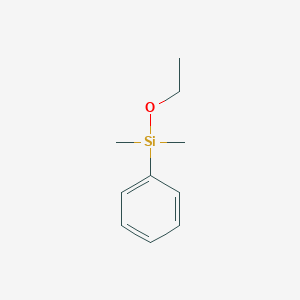

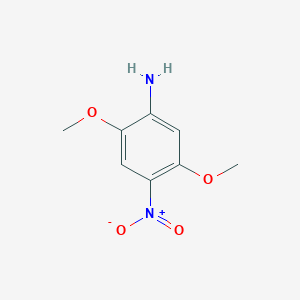

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.